molecular formula C4H2Cl2O3 B7853779 Dichloromalealdehydic acid

Dichloromalealdehydic acid

Cat. No. B7853779
M. Wt: 168.96 g/mol
InChI Key: LUMLZKVIXLWTCI-NSCUHMNNSA-N
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Description

Dichloromalealdehydic acid is a useful research compound. Its molecular formula is C4H2Cl2O3 and its molecular weight is 168.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bacterial Responses to Reactive Chlorine Species : Dichloromalealdehydic acid is studied for its role in bacterial defense systems against reactive chlorine species (RCS), which are crucial for microbial killing in the immune system and are commonly used disinfectants. Research by Gray, Wholey, & Jakob (2013) highlights the need for more insights into how bacteria sense and respond to RCS.

  • 2,4-D Herbicide Toxicity : Studies on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide related to this compound, have advanced rapidly. The review by Zuanazzi, Ghisi, & Oliveira (2020) provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, emphasizing its global research trends.

  • Phytoremediation of Herbicide-Contaminated Substrates : Research on bacterial endophyte-enhanced phytoremediation of the organochlorine herbicide 2,4-D demonstrates the potential of using bacterial endophytes to enhance the removal of herbicide residues from crops and soil. The study by Germaine et al. (2006) is particularly relevant in this context.

  • Haloacetic Acid Speciation in Water Treatment : The research on the effect of bromide ion on haloacetic acid speciation during chlorination and chloramination of aquatic substances, as conducted by Cowman & Singer (1996), is relevant for understanding the water chemistry associated with this compound.

  • Analysis of Chlorine Dioxide : Understanding the analytical methods for determining chlorine dioxide, a disinfectant and bleaching agent, is crucial for managing the applications of this compound. The review by Tzanavaras, Themelis, & Kika (2007) covers various analytical techniques and their merits.

  • Removal Strategies for Polluted Water Sources : The study on strategies for removing 2,4-dichlorophenoxyacetic acid from water, as explored by EvyAliceAbigail et al. (2017), is significant for environmental management concerning this compound.

  • Fluorescent Chemosensors by Boronic Acid : The progress in developing boronic acid sensors for bioactive substances, which can include derivatives of this compound, is detailed in the review by Huang et al. (2012).

properties

IUPAC Name

(E)-2,3-dichloro-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMLZKVIXLWTCI-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=C(C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)/C(=C(/C(=O)O)\Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to yellowish solid; [CHEMINFO] Crystalline solid; [MSDSonline]
Record name Mucochloric acid
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Flash Point

212 °F (100 °C): closed cup
Details Sigma-Aldrich; Material Safety Data Sheet for Mucochloric Acid 6 pp. (February 1, 2006). Available from, as of August 1, 2008: https://www.sigmaaldrich.com/MSDS/MSDS/DisplayMSDSPage.do
Record name MUCOCHLORIC ACID
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Solubility

Soluble in chlorinated and oxygenated solvents, Slightly soluble in cold water; soluble in hot water, not benzene, alcohol.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1089
Record name MUCOCHLORIC ACID
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.001 [mmHg]
Record name Mucochloric acid
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

The action of the drinking water mutagen 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA) on the plasmid phi X174 converted this initially closed circular, supercoiled (SC) DNA to its relaxed (R) and linear (L) forms. Kinetic analysis of this process gave results coinciding with a sequential, two-step cleavage model whereby the SC was cleaved to the R form, which in its turn was cleaved to the L form. The actions of two additional chlorine-substituted 2(5H)-furanones, reduced MCA (RMCA) and the C-5 isopropyl ether of MCA (MCA-IPE), were compared to that of MCA. Incubation of SC-phi X174 with RMCA gave R form only while MCA-IPE had virtually no effect. Likewise, neither methyl methanesulfonate nor sodium azide cleaved SC-phi X174 to its L form, under conditions whereby MCA caused the formation of L form. Also, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) caused formation of R form, but no apparent L form. Increasing concentration of glutathione diminished cleavage of SC phi X174 by MCA, but increased cleavage for MX. The DNA cleavage action of MCA was unique, among the several stronger and weaker mutagens investigated, in its action phi X174., .../It was/ found that /3,4-(dichloro)-5-hydroxy-2(5H)-furanone/ (MA) forms ethenocarbaldehyde derivatives with adenosine and cytidine, with chloroacetaldehyde being an intermediate. ...Ethenocytosine adducts formed by vinyl chloride cause G:C to A:T transitions as reported for MA.
Details WHO; Environ Health Criteria 216: Disinfectants and Disinfectant by-products. (2000) Available from, as of July 23, 2004: https://www.inchem.org/documents/ehc/ehc/ehc216.htm
Record name MUCOCHLORIC ACID
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Color/Form

Monoclinic prisms from ether and ligroin, Plates from water

CAS RN

57697-64-0, 87-56-9
Record name Mucochloric acid (racemic)
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Record name 2-Butenoic acid, 2,3-dichloro-4-oxo-, (2Z)-
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Record name Mucochloric acid
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Melting Point

127 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1089
Record name MUCOCHLORIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloromalealdehydic acid
Reactant of Route 2
Dichloromalealdehydic acid
Reactant of Route 3
Dichloromalealdehydic acid
Reactant of Route 4
Dichloromalealdehydic acid
Reactant of Route 5
Dichloromalealdehydic acid
Reactant of Route 6
Dichloromalealdehydic acid

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